molecular formula C13H15N3O2 B2383060 N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide CAS No. 1421472-91-4

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide

Cat. No. B2383060
CAS RN: 1421472-91-4
M. Wt: 245.282
InChI Key: QUPVKPLETKEFIW-UHFFFAOYSA-N
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Description

“N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide” is a compound that belongs to the class of organic compounds known as phenylacetamides . It is also known as Acetaminophen di-methyl derivative, N-(4-Methoxyphenyl)-N-methylacetamide, Acetaminophen, bis-Me, p-Methoxy-N-methylacetanilide, p-Acetanisidide, N-methyl-, Acetaminophen, bis-methyl-, and Acetaminophen Me .


Molecular Structure Analysis

The molecular formula of the compound is C10H13NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is BZSWWJLVPTULPS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 179.2157 . Other physical and chemical properties such as density, boiling point, melting point, flash point, and water solubility are available .

Scientific Research Applications

Cancer Treatment

This compound has been studied for its potential use in the treatment of triple-negative breast cancer (TNBC) . TNBC is a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors . The compound and its derivatives have been identified as promising inhibitors of EGFR/VEGFR-2, which are associated with TNBC progression .

Molecular Docking

The compound has been used in molecular docking studies to understand its interaction with target proteins . These studies can provide valuable insights into the compound’s potential therapeutic effects .

Density Functional Theory Analysis

Density functional theory (DFT): has been used to analyze the electronic characteristics of the compound . This can provide information about the compound’s chemical properties and potential reactivity .

Pharmacokinetic and Drug-likeness Models

The compound has been evaluated using pharmacokinetic and drug-likeness models . These models can predict how the compound might be absorbed, distributed, metabolized, and excreted in the body .

Antimicrobial Activity

Similar compounds have shown promising antimicrobial activity . While the specific antimicrobial activity of this compound has not been reported, it may have similar properties due to its structural similarity to these compounds .

Antiproliferative Agents

The compound’s derivatives have been studied as potential antiproliferative agents . These agents can inhibit the growth of cells, which can be useful in the treatment of diseases like cancer .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(17)14-8-13-15-7-12(16-13)10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPVKPLETKEFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide

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